N-(tert-butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Description
The compound N-(tert-butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide features a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a thiophen-2-yl group and a tert-butyl carboxamide moiety.
Properties
IUPAC Name |
N-tert-butyl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-16(2,3)17-15(21)20-8-4-6-11(10-20)13-18-19-14(22-13)12-7-5-9-23-12/h5,7,9,11H,4,6,8,10H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUURORKSDBUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the oxadiazole family, which is known for its diverse biological activities. The structure can be represented as follows:
This compound features a piperidine core substituted with a tert-butyl group and a thiophene-containing oxadiazole moiety. The synthesis typically involves the reaction of piperidine derivatives with thiophene-based oxadiazoles, leading to the formation of this complex structure.
Antimicrobial Properties
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial activities. For instance, compounds related to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain oxadiazole derivatives inhibited Mycobacterium bovis BCG, indicating potential for developing new anti-tubercular agents .
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies have shown that related oxadiazole compounds exhibit cytotoxic effects on various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The mean IC50 values for these compounds ranged around 92.4 µM against a panel of 11 cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium bovis BCG | Varies | |
| Anticancer | HeLa | 92.4 | |
| CaCo-2 | 92.4 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid biosynthesis, leading to cell lysis .
- Cytotoxicity in Cancer Cells : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential.
Study on Antitubercular Activity
A recent study investigated the antitubercular efficacy of several oxadiazole derivatives, including those structurally related to our compound. Among the tested derivatives, some exhibited low micromolar activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . This indicates a promising avenue for further development in treating tuberculosis.
Cytotoxicity Assessment
In another study focusing on cytotoxicity, compounds similar to this compound were assessed on human embryonic kidney (HEK293) cells. The results indicated low toxicity levels at effective concentrations, suggesting potential for safe therapeutic applications .
Scientific Research Applications
Case Studies
- Inhibition of Cancer Cell Lines : A study examining the effects of similar oxadiazole derivatives reported an IC50 value of 9 μM against the A549 human lung cancer cell line, suggesting that N-(tert-butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide may exhibit comparable or enhanced efficacy against other cancer types .
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Similar Oxadiazole Derivative | A549 | 9 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Research Findings
The compound's structural features allow it to interact with biological targets effectively. The presence of the thiophene ring enhances its lipophilicity, potentially improving cellular uptake and bioavailability. Further investigations are needed to elucidate the precise molecular pathways involved in its anticancer activity.
Potential Applications in Neurology
Emerging studies suggest that compounds similar to this compound may offer neuroprotective benefits. The piperidine moiety is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Case Studies
Research has indicated that derivatives of piperidine can modulate neurotransmitter systems and exhibit antioxidant properties, which are vital for protecting neuronal cells from oxidative stress.
Pharmaceutical Applications
The unique chemical structure of this compound positions it as a promising candidate for drug development. Its ability to interact with multiple biological targets can be harnessed for creating multifunctional therapeutics.
Research Insights
Recent advancements in synthetic methodologies have facilitated the modification of this compound to enhance its pharmacological profile. The exploration of different substituents on the piperidine ring could lead to derivatives with improved efficacy and reduced toxicity.
Comparison with Similar Compounds
Implications for Research
- Synthetic Feasibility : The tert-butyl group may complicate synthesis due to steric hindrance, as seen in analogues requiring multi-step procedures (e.g., ).
- Bioactivity : Thiophene’s aromaticity could enhance interactions with hydrophobic protein pockets compared to thiazole or CF₃ groups.
- Solubility : The tert-butyl group may reduce aqueous solubility, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
